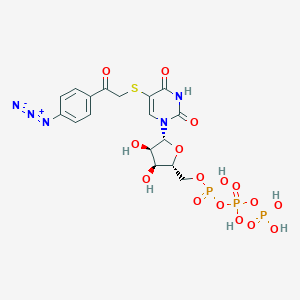

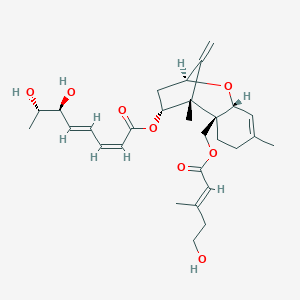

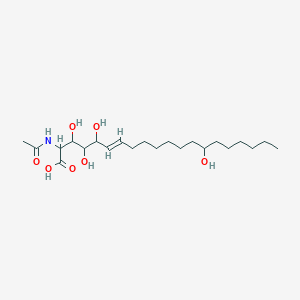

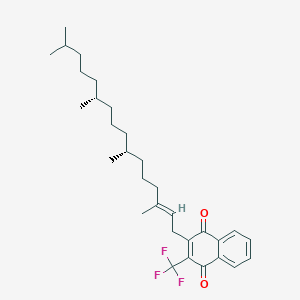

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone, also known as TCBQ, is a chemical compound that has been the subject of extensive scientific research in recent years. TCBQ is a reactive metabolite of the widely used herbicide paraquat, and it is known to cause oxidative stress and damage to cells and tissues. In

Aplicaciones Científicas De Investigación

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been used extensively in scientific research as a tool to study oxidative stress and its effects on cells and tissues. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to cause cell death in various cell types. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been used to study the mechanisms of paraquat toxicity and to investigate potential treatments for paraquat poisoning.

Mecanismo De Acción

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone exerts its toxic effects by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. ROS can cause oxidative damage to cellular components and disrupt cellular signaling pathways, leading to cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to inhibit the activity of enzymes involved in cellular respiration, leading to energy depletion and further oxidative stress.

Biochemical and Physiological Effects

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been shown to cause a wide range of biochemical and physiological effects, including oxidative damage to DNA, proteins, and lipids, inhibition of cellular respiration, depletion of cellular antioxidants, and cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to cause inflammation and damage to organs such as the lungs and liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is a useful tool for studying oxidative stress and its effects on cells and tissues, as well as for investigating potential treatments for paraquat poisoning. However, 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has limitations as a research tool, as it is highly reactive and can cause damage to cells and tissues at low concentrations. Careful handling and appropriate safety precautions are necessary when working with 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the laboratory.

Direcciones Futuras

Future research on 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone could focus on developing new treatments for paraquat poisoning, investigating the mechanisms of oxidative stress and its effects on cellular signaling pathways, and exploring the potential role of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the development of chronic diseases such as cancer and neurodegenerative disorders. Additionally, further research could investigate the effects of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone on different cell types and tissues, as well as the potential for 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone to interact with other chemicals and environmental factors.

Métodos De Síntesis

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is synthesized by the reaction of paraquat with glutathione, which is a tripeptide composed of three amino acids: cysteine, glutamic acid, and glycine. This reaction occurs in vivo when paraquat is metabolized by the liver, and 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is subsequently formed and transported to other organs and tissues.

Propiedades

Número CAS |

117383-28-5 |

|---|---|

Nombre del producto |

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone |

Fórmula molecular |

C16H16Cl3N3O8S |

Peso molecular |

516.7 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H16Cl3N3O8S/c17-9-10(18)13(27)14(11(19)12(9)26)31-4-6(15(28)21-3-8(24)25)22-7(23)2-1-5(20)16(29)30/h5-6H,1-4,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t5-,6-/m0/s1 |

Clave InChI |

WGAYQHYSLBCCLN-WDSKDSINSA-N |

SMILES isomérico |

C(CC(=O)N[C@@H](CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES |

C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Secuencia |

XXG |

Sinónimos |

2,5,6-trichloro-3-(glutathion-S-yl)-1,4-benzoquinone 2-(S-glutathionyl)-3,5,6-trichloro-1,4-benzoquinone 2-gluthionyl-3,5,6-trichloro-1,4-benzoquinone GS-1,4-TCBQ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)